molecular formula C11H10N2O2S B5794953 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide CAS No. 95877-09-1

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide

Cat. No. B5794953
CAS RN: 95877-09-1
M. Wt: 234.28 g/mol
InChI Key: QUNKDXWFLCLTPE-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, also known as CMPT, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions in scientific research.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. It may also have neuroprotective effects, and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. However, one limitation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide. One area of interest is in the development of new cancer therapies. Further studies are needed to better understand the mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, and to determine its efficacy in treating different types of cancer. Other potential areas of research include the development of new anti-inflammatory agents, and the investigation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide's neuroprotective effects.

Synthesis Methods

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium methoxide. This reaction results in the formation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide as a yellow solid. The purity of the compound can be improved through recrystallization using ethanol.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has anti-tumor properties, and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10-5-7(2-3-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNKDXWFLCLTPE-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425410
Record name 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95877-09-1
Record name 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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